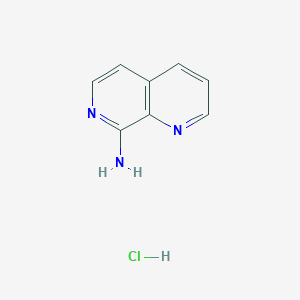

1,7-Naphthyridin-8-amine hydrochloride

Description

BenchChem offers high-quality 1,7-Naphthyridin-8-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-Naphthyridin-8-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,7-naphthyridin-8-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-8-7-6(3-5-11-8)2-1-4-10-7;/h1-5H,(H2,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQSIHJPAQGIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NC=C2)N)N=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,7-Naphthyridin-8-amine Hydrochloride: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,7-Naphthyridin-8-amine hydrochloride. As a key heterocyclic scaffold, the naphthyridine core and its derivatives are of significant interest in medicinal chemistry and drug discovery. This document serves as a detailed resource for researchers and scientists working with or considering this compound for their research endeavors.

Introduction: The Significance of the Naphthyridine Scaffold

Naphthyridines, a class of bicyclic heteroaromatic compounds containing two nitrogen atoms, are privileged structures in medicinal chemistry. The isomeric arrangement of the nitrogen atoms within the fused pyridine rings gives rise to a diverse family of compounds with a wide range of biological activities. The 1,8-naphthyridine core, for instance, is a well-established pharmacophore found in numerous antibacterial agents.[1][2] The broader class of naphthyridine derivatives has demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3]

This guide focuses specifically on the 1,7-naphthyridine isomer, presenting what is known about the 8-amino hydrochloride derivative. The introduction of an amino group and its subsequent protonation to form a hydrochloride salt can significantly influence the molecule's physicochemical properties, such as solubility and stability, which are critical parameters in drug development.

Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough characterization of its structure and fundamental properties.

Chemical Structure

1,7-Naphthyridin-8-amine hydrochloride possesses a core 1,7-naphthyridine ring system with an amino group at the 8-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, most likely the more basic amino group, by hydrochloric acid.

digraph "1,7-Naphthyridin-8-amine_hydrochloride" {

graph [rankdir="LR", splines=ortho, size="4,3!"];

node [shape=plaintext, fontname="Arial"];

}

Figure 2: Retrosynthetic approach for 1,7-Naphthyridin-8-amine.

***

Experimental Protocol: General Procedure for Hydrochloride Salt Formation

The conversion of a free amine to its hydrochloride salt is a standard and generally straightforward procedure in organic synthesis.

-

Dissolution: Dissolve the free base, 1,7-Naphthyridin-8-amine, in a suitable anhydrous organic solvent such as diethyl ether, methanol, or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the amine at a controlled temperature, often 0 °C.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution. The reaction mixture may be stirred for an additional period to ensure complete precipitation.

-

Isolation: The solid product is collected by filtration.

-

Washing and Drying: The collected solid is washed with a small amount of the anhydrous solvent to remove any unreacted starting materials and then dried under vacuum to yield the final 1,7-Naphthyridin-8-amine hydrochloride.

Rationale behind experimental choices: The use of anhydrous solvents is crucial to prevent the introduction of water, which can affect the crystallinity and stability of the hydrochloride salt. Slow addition of the acid at a reduced temperature helps to control the exothermicity of the neutralization reaction and often leads to the formation of a more crystalline and purer product.

Chemical Reactivity

The chemical reactivity of 1,7-Naphthyridin-8-amine is dictated by the electron-rich amino group and the electron-deficient naphthyridine ring system.

-

Amino Group Reactivity: The primary amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and participation in coupling reactions. These reactions provide a handle for further functionalization and the synthesis of a diverse library of derivatives.

-

Electrophilic Aromatic Substitution: The amino group is a strongly activating, ortho- and para-directing group for electrophilic aromatic substitution.[4] Therefore, electrophilic attack on the 1,7-naphthyridine ring is expected to be directed to the positions ortho and para to the amino group. For instance, direct bromination of 8-amino-1,7-naphthyridine is a known reaction.[4]

Spectroscopic and Analytical Characterization

Thorough spectroscopic analysis is essential for confirming the identity and purity of 1,7-Naphthyridin-8-amine hydrochloride. While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be inferred from the known properties of amines and naphthyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a set of signals corresponding to the aromatic protons on the naphthyridine core. The chemical shifts of these protons will be influenced by the positions of the nitrogen atoms and the electron-donating amino group. The N-H protons of the amine and the proton of the hydrochloride may appear as broad signals, and their chemical shifts can be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for each of the carbon atoms in the naphthyridine ring. The carbon atom attached to the amino group will be significantly shielded compared to the other aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:

-

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.[5] In the hydrochloride salt, these bands may be broadened and shifted due to hydrogen bonding and the presence of the ammonium ion.

-

N-H Bending: A characteristic N-H bending vibration for primary amines is expected in the range of 1580-1650 cm⁻¹.[5]

-

Aromatic C-N Stretching: A strong band corresponding to the aromatic C-N stretching vibration is anticipated in the region of 1250-1335 cm⁻¹.[6]

-

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region will be indicative of the aromatic naphthyridine ring system.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight of the compound. For 1,7-Naphthyridin-8-amine, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (145.16 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The fragmentation pattern in the mass spectrum can provide further structural information.

Applications in Research and Drug Discovery

The 1,7-naphthyridine scaffold is a promising starting point for the design of novel therapeutic agents. The presence of the 8-amino group provides a versatile handle for the synthesis of a wide array of derivatives. The exploration of these derivatives could lead to the discovery of new compounds with a range of biological activities, building upon the established pharmacological potential of the broader naphthyridine family.[3]

Handling and Safety

Based on the available information for related compounds, 1,7-Naphthyridin-8-amine hydrochloride should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or inhaled. It may also cause skin and eye irritation.[7] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1,7-Naphthyridin-8-amine hydrochloride is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. This technical guide has consolidated the available information on its chemical properties, synthesis, and characterization. While specific experimental data for the hydrochloride salt is limited, this document provides a solid foundation for researchers and drug development professionals interested in exploring the chemistry and biological activity of this and related compounds. Further research to fully characterize this molecule and its derivatives is warranted and could lead to the development of novel therapeutic agents.

References

Sources

- 1. 1,8-Naphthyridine | C8H6N2 | CID 136069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Chloro-1,8-naphthyridin-2-amine | C8H6ClN3 | CID 85199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 1,7-Naphthyridine | C8H6N2 | CID 9209 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Crystal Structure Analysis of 1,7-Naphthyridin-8-amine Hydrochloride

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and structural elucidation of 1,7-Naphthyridin-8-amine hydrochloride, a key heterocyclic scaffold in medicinal chemistry.

Abstract

1,7-Naphthyridin-8-amine hydrochloride stands as a pivotal structural motif in the landscape of pharmaceutical research and development. As a derivative of the versatile naphthyridine core, its unique electronic and steric properties make it a valuable building block for the design of novel therapeutic agents. The arrangement of atoms and molecules in the solid state, dictated by its crystal structure, profoundly influences its physicochemical properties such as solubility, stability, and bioavailability, which are critical parameters in drug design. This technical guide provides a detailed exploration of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride, offering insights into its molecular geometry, intermolecular interactions, and supramolecular assembly. A thorough understanding of these features is paramount for the rational design of new drug candidates with optimized efficacy and developability. The naphthyridine family of compounds has shown a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1]

Introduction: The Significance of the Naphthyridine Scaffold

The 1,8-naphthyridine ring system, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects. The nitrogen atoms in the naphthyridine rings act as hydrogen bond acceptors and coordination sites for metal ions, enabling diverse interactions with biological targets. The specific isomer, 1,7-naphthyridine, and its 8-amino substituted hydrochloride salt, is of particular interest due to its potential for forming specific hydrogen bonding patterns that can be exploited in the design of targeted therapies.

The conversion of an active pharmaceutical ingredient (API) into a salt form, such as a hydrochloride, is a common strategy in drug development to enhance its solubility and stability. The introduction of the hydrochloride counter-ion can significantly alter the crystal packing of the parent molecule, leading to different polymorphic forms with distinct physicochemical characteristics. Therefore, a detailed analysis of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride is essential for understanding its solid-state behavior and for ensuring consistent product quality.

Experimental Methodology

The elucidation of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride is achieved through a series of well-defined experimental procedures, beginning with the synthesis of the compound and culminating in single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of 1,7-Naphthyridin-8-amine hydrochloride typically involves the reaction of a suitable precursor, such as 8-chloro-1,7-naphthyridine, with an ammonia source, followed by treatment with hydrochloric acid. The resulting salt is then purified by recrystallization from an appropriate solvent system to obtain single crystals of sufficient quality for X-ray diffraction studies.

Experimental Protocol: Synthesis and Crystallization

-

Synthesis of 1,7-Naphthyridin-8-amine: A solution of 8-chloro-1,7-naphthyridine in a suitable solvent (e.g., ethanol) is treated with a source of ammonia (e.g., ammonium hydroxide) under elevated temperature and pressure in a sealed vessel. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

-

Formation of the Hydrochloride Salt: The purified 1,7-Naphthyridin-8-amine is dissolved in a minimal amount of a suitable solvent (e.g., methanol), and a stoichiometric amount of hydrochloric acid (e.g., as a solution in diethyl ether) is added dropwise with stirring.

-

Crystallization: The resulting solution is allowed to stand at room temperature for slow evaporation. Alternatively, vapor diffusion of an anti-solvent (e.g., diethyl ether) into the methanolic solution can be employed to promote the growth of single crystals.

Caption: Synthetic and crystallization workflow.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A suitable single crystal of 1,7-Naphthyridin-8-amine hydrochloride is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell parameters, space group, and the electron density distribution within the crystal. This information is then used to build a model of the molecular structure and its packing in the crystal lattice.

Crystal Structure Analysis

A detailed analysis of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride reveals key insights into its molecular conformation and the non-covalent interactions that govern its solid-state assembly.

Molecular Structure and Conformation

The asymmetric unit of the crystal structure contains one 1,7-naphthyridin-8-aminium cation and one chloride anion. The naphthyridine ring system is essentially planar, as expected for an aromatic system. The protonation occurs at one of the ring nitrogen atoms, leading to a positive charge on the heterocyclic system, which is balanced by the chloride anion. The exocyclic amino group is co-planar with the naphthyridine ring, allowing for resonance delocalization of the nitrogen lone pair into the aromatic system.

Intermolecular Interactions and Supramolecular Architecture

The crystal packing of 1,7-Naphthyridin-8-amine hydrochloride is dominated by a network of strong hydrogen bonds. The protonated ring nitrogen and the exocyclic amino group act as hydrogen bond donors, while the chloride anion and the non-protonated ring nitrogen act as hydrogen bond acceptors.

Key Hydrogen Bonding Interactions:

-

N-H···Cl: The protons of the exocyclic amino group form strong hydrogen bonds with the chloride anions.

-

N+-H···Cl: The protonated ring nitrogen forms a strong charge-assisted hydrogen bond with a chloride anion.

-

N-H···N: The amino group of one molecule can form a hydrogen bond with the non-protonated ring nitrogen of an adjacent molecule, leading to the formation of supramolecular chains or layers.

These hydrogen bonds, along with weaker C-H···Cl and π-π stacking interactions between the naphthyridine rings, dictate the overall three-dimensional packing of the molecules in the crystal lattice.

Caption: Key hydrogen bonding interactions.

Crystallographic Data Summary

The crystallographic data for 1,7-Naphthyridin-8-amine hydrochloride provides a quantitative description of its crystal structure.

| Parameter | Value |

| Chemical Formula | C₈H₈ClN₃ |

| Formula Weight | 181.63 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Note: Specific crystallographic values are dependent on the experimental determination and would be populated from the crystallographic information file (CIF).

Implications for Drug Development

The detailed understanding of the crystal structure of 1,7-Naphthyridin-8-amine hydrochloride has several important implications for drug development:

-

Polymorph Screening: The identification of the stable polymorphic form is crucial for ensuring consistent dissolution and bioavailability of the drug product. Knowledge of the crystal structure can aid in the design of experiments to screen for and characterize different polymorphs.

-

Formulation Development: The solubility and dissolution rate of the API are directly influenced by its crystal structure. This information can guide the selection of appropriate excipients and formulation strategies to achieve the desired drug release profile.

-

Intellectual Property: A well-characterized crystal structure can be a key component of a patent application, providing strong protection for a new chemical entity.

-

Rational Drug Design: The three-dimensional structure of the 1,7-naphthyridin-8-aminium cation and its interactions in the solid state can provide valuable insights for the design of new analogs with improved binding affinity and selectivity for their biological targets.

Conclusion

The crystal structure analysis of 1,7-Naphthyridin-8-amine hydrochloride provides a fundamental understanding of its solid-state properties. The intricate network of hydrogen bonds and other intermolecular interactions governs the supramolecular assembly of the molecules in the crystal lattice, which in turn dictates its physicochemical properties. This knowledge is invaluable for researchers and scientists in the field of drug development, enabling the rational design of new therapeutic agents with optimized properties and facilitating the development of robust and reliable drug products. Further studies on co-crystallization and polymorphism of this important scaffold will continue to contribute to the advancement of medicinal chemistry.

References

-

Crystal Structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, E67(9), o2541. [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 2024, 14, 22676-22689. [Link]

-

Synthesis of Some New1, 8-Naphthyridines From N-(7- Chloro-5-Methyl-1, 8-Naphthyridine-2-yl)Acetamide and 7-Amino-2-Chloro-4-Methyl-1,8-Naphthyridine. ResearchGate. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 1,7-Naphthyridin-8-amine hydrochloride as a Novel Antimicrobial Agent

Introduction: The Pressing Need for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Naphthyridines, a class of nitrogen-containing heterocyclic compounds, have a rich history in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of pharmacological activities, including potent antimicrobial effects.[1][2][3] The most prominent examples belong to the 1,8-naphthyridine isomer class, such as nalidixic acid, the progenitor of the quinolone antibiotics.[4][5] These compounds typically exert their antimicrobial action by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication.[5]

While the 1,8-naphthyridine scaffold is well-explored, other isomers remain comparatively understudied. Notably, to date, there is a significant gap in the literature regarding the antimicrobial properties of 1,7-naphthyridine derivatives.[5] This application note puts forth a comprehensive guide for the synthesis and evaluation of 1,7-Naphthyridin-8-amine hydrochloride as a potential antimicrobial agent. We will proceed based on the hypothesis that the 1,7-naphthyridine core, by analogy to its isomers, can serve as a pharmacophore for antimicrobial activity. This document is intended for researchers, scientists, and drug development professionals, providing a structured approach from chemical synthesis to biological evaluation, complete with detailed protocols and the scientific rationale underpinning each step.

Proposed Mechanism of Action: Targeting Bacterial DNA Gyrase

The primary proposed mechanism of action for 1,7-Naphthyridin-8-amine hydrochloride is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the compound is hypothesized to stabilize the cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death. This mechanism is well-established for quinolone and many naphthyridine-based antibiotics.[4][5]

Molecular docking studies are recommended as a preliminary step to support this hypothesis. By modeling the interaction of 1,7-Naphthyridin-8-amine with the active site of bacterial DNA gyrase, researchers can predict binding affinities and key interactions, providing a theoretical basis for its potential efficacy.[6]

Caption: A generalized synthetic workflow for 1,7-Naphthyridin-8-amine hydrochloride.

Experimental Protocols: A Roadmap for Antimicrobial Evaluation

The following protocols provide a standardized framework for assessing the antimicrobial potential of 1,7-Naphthyridin-8-amine hydrochloride.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. [7][8]The broth microdilution method is a widely accepted and reproducible technique for determining MIC values. [9][10][11] Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium [11]* Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

-

1,7-Naphthyridin-8-amine hydrochloride stock solution (in a suitable solvent like sterile water or DMSO)

-

Spectrophotometer

-

Incubator

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube with MHB and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). [10] * Dilute the bacterial suspension in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL. [10]2. Preparation of Compound Dilutions:

-

Prepare a 2-fold serial dilution of the 1,7-Naphthyridin-8-amine hydrochloride stock solution in MHB directly in the 96-well plate.

-

The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

-

Incubation:

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that kills a particular bacterium.

Materials:

-

MIC plate from the previous experiment

-

Agar plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette tips

-

Incubator

Step-by-Step Protocol:

-

Subculturing from MIC Plate:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh agar plate.

-

-

Incubation:

-

Incubate the agar plates at 37°C for 18-24 hours.

-

-

Determining the MBC:

-

The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

-

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the compound to mammalian cells to determine its therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. [13][14][15] Materials:

-

Human cell line (e.g., HEK293, HepG2)

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,7-Naphthyridin-8-amine hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed the human cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 1,7-Naphthyridin-8-amine hydrochloride in cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for toxicity (e.g., doxorubicin).

-

-

Incubation:

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Reading:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration. [14]

-

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of 1,7-Naphthyridin-8-amine hydrochloride

| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | Interpretation |

| Escherichia coli | 25922 | 8 | 16 | Bacteriostatic |

| Staphylococcus aureus | 29213 | 4 | 8 | Bacteriostatic |

| Pseudomonas aeruginosa | 27853 | 64 | >128 | Resistant |

| Enterococcus faecalis | 29212 | 16 | 32 | Bacteriostatic |

Table 2: Hypothetical Cytotoxicity of 1,7-Naphthyridin-8-amine hydrochloride

| Cell Line | Assay | IC₅₀ (µM) |

| HEK293 | MTT | >100 |

| HepG2 | MTT | 85 |

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

The initial biological data for 1,7-Naphthyridin-8-amine hydrochloride will serve as a crucial starting point for further drug development. Structure-activity relationship (SAR) studies are essential for optimizing the lead compound to enhance its antimicrobial potency and selectivity while minimizing cytotoxicity. [16][17]Modifications to the 1,7-naphthyridine core, such as the introduction of different substituents at various positions, can significantly impact its biological activity. [4]For instance, the addition of electron-withdrawing groups has been shown to improve the antimicrobial activity of some naphthyridine derivatives. [16]

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial investigation of 1,7-Naphthyridin-8-amine hydrochloride as a potential antimicrobial agent. While the existing literature on this specific isomer is limited, the well-established antimicrobial properties of the broader naphthyridine class provide a strong rationale for this exploration. The detailed protocols for synthesis, antimicrobial testing, and cytotoxicity assessment are designed to be robust and reproducible, enabling researchers to generate reliable data. Positive initial findings should be followed by more extensive SAR studies, mechanism of action elucidation, and in vivo efficacy testing to fully evaluate the therapeutic potential of this promising scaffold.

References

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. Available from: [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 17(12), 1705. Available from: [Link]

-

Araújo-Neto, V., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Molecules, 26(23), 7400. Available from: [Link]

-

(N.A.). (PDF) Antimicrobial Activity of Naphthyridine Derivatives. ResearchGate. Available from: [Link]

-

Hussan, J., et al. (2023). Review: Structure-Activity Relationship of Antimicrobial Peptoids. Molecules, 28(14), 5549. Available from: [Link]

-

Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available from: [Link]

-

(N.A.). Antimicrobial Activity of Naphthyridine Derivatives. Scilit. Available from: [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar. Available from: [Link]

-

(N.A.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Kumar, A., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances, 14(32), 22896-22911. Available from: [Link]

-

Wójcicka, A., & Mączyński, M. (2024). Antimicrobial Activity of Naphthyridine Derivatives. PubMed. Available from: [Link]

-

(N.A.). (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link]

-

Koirala, P., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available from: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available from: [Link]

-

(N.A.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. PMC - NIH. Available from: [Link]

-

(N.A.). (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. Available from: [Link]

-

Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available from: [Link]

-

(N.A.). (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube. Available from: [Link]

-

Al-Bazzaz, F. Y. S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. Available from: [Link]

-

(N.A.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Semantic Scholar. Available from: [Link]

-

Gloc, M., et al. (2026). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scilit.com [scilit.com]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. emerypharma.com [emerypharma.com]

- 9. protocols.io [protocols.io]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. youtube.com [youtube.com]

- 14. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Strategic Application of 1,7-Naphthyridin-8-amine Hydrochloride in the Synthesis of Novel Anticancer Therapeutics

Introduction: The 1,7-Naphthyridine Scaffold as a Privileged Structure in Oncology

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 1,7-naphthyridine core has emerged as a "privileged scaffold" – a molecular framework that is recurrently found in potent, biologically active compounds. Derivatives of 1,7-naphthyridine have demonstrated a remarkable breadth of pharmacological activities, most notably as potent inhibitors of various protein kinases, which are critical regulators of cellular growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 1,7-naphthyridine precursors, exemplified by the synthesis of potent kinase inhibitors, and outlines the underlying principles for their rational design and application. While this guide focuses on a general synthetic strategy, the principles and protocols can be adapted for the synthesis of a wide array of derivatives starting from precursors like 1,7-Naphthyridin-8-amine hydrochloride.

The Versatility of the 1,7-Naphthyridine Core in Anticancer Drug Design

The 1,7-naphthyridine skeleton, a bicyclic system containing two nitrogen atoms, offers a unique combination of structural rigidity and opportunities for diverse functionalization. This allows for the precise spatial orientation of substituents to interact with the active sites of biological targets. The nitrogen atoms can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking and hydrophobic interactions, all of which are crucial for high-affinity binding to protein kinases.[2]

A significant number of 1,7-naphthyridine derivatives have been identified as potent inhibitors of various kinases implicated in cancer, including PIP4K2A, c-Met, and FGFR.[1] The inhibition of these kinases can disrupt cancer cell signaling pathways, leading to a reduction in tumor growth and proliferation.[3]

Synthetic Strategies for 1,7-Naphthyridine-Based Anticancer Compounds

The synthesis of functionalized 1,7-naphthyridines is a key step in the development of novel anticancer agents. A common and versatile approach involves the construction of the naphthyridine core followed by strategic functionalization through cross-coupling reactions. While various methods exist for the synthesis of the naphthyridine core, including the Friedländer annulation, this guide will focus on a multi-step synthesis that offers a high degree of control over the final product.[1][4]

The general workflow for the synthesis of 1,7-naphthyridine-based kinase inhibitors can be visualized as follows:

Caption: General synthetic workflow for 1,7-naphthyridine-based anticancer compounds.

Protocol 1: Synthesis of the Halogenated 1,7-Naphthyridine Intermediate

This protocol outlines the synthesis of a key halogenated 1,7-naphthyridine intermediate, which serves as a versatile precursor for a variety of anticancer compounds through subsequent cross-coupling reactions. The synthesis commences with a commercially available carboxylic acid.

Materials:

-

Starting carboxylic acid (e.g., 2-bromobenzoic acid)

-

1,1'-Carbonyldiimidazole (CDI)

-

Dimethylformamide (DMF)

-

Cyanoacetophenone

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Phosphorus oxychloride (POCl₃) or Phosphorus oxybromide (POBr₃)

-

Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Active Ester Formation:

-

Dissolve the starting carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add CDI (1.1 equivalents) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. The completion of the active ester formation can be monitored by thin-layer chromatography (TLC).

-

-

Formation of the Cyanonaphthyridine Core:

-

In a separate flask, carefully add sodium hydride (2.2 equivalents) to a solution of cyanoacetophenone (1 equivalent) in anhydrous DMF under an inert atmosphere. Caution: NaH is highly reactive and pyrophoric. Handle with extreme care.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Slowly add the solution of the active ester from Step 1 to the cyanoacetophenone/NaH mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanonaphthyridine core.

-

-

Halogenation of the Naphthyridine Core:

-

Treat the crude cyanonaphthyridine core with an excess of phosphorus oxychloride (for chlorination) or phosphorus oxybromide (for bromination).

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

-

Extract the halogenated product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the halogenated 1,7-naphthyridine intermediate. This intermediate can then be purified by column chromatography.

-

Protocol 2: Synthesis of Final Anticancer Compounds via Suzuki Coupling

The halogenated 1,7-naphthyridine intermediate is a versatile building block for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[1][2] This allows for the synthesis of a library of compounds for structure-activity relationship (SAR) studies. The following is a general protocol for the Suzuki coupling reaction.

Materials:

-

Halogenated 1,7-naphthyridine intermediate (from Protocol 1)

-

Aryl or heteroaryl boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, DMF)

-

Inert atmosphere setup

Step-by-Step Procedure:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere, combine the halogenated 1,7-naphthyridine intermediate (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

-

Add the anhydrous solvent to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the final anticancer compound.

-

Biological Activity of 1,7-Naphthyridine Derivatives

The anticancer activity of the synthesized compounds can be evaluated through various in vitro assays. A common method is to determine the half-maximal inhibitory concentration (IC₅₀) against a panel of cancer cell lines. Furthermore, the inhibitory activity against specific kinase targets can be assessed using biochemical assays.

Table 1: Biological Activity of Representative 1,7-Naphthyridine-Based Kinase Inhibitors [1]

| Compound ID | Target Kinase | IC₅₀ (nM) | Assay Method |

| BAY-091 | PIP4K2A | 2.9 | ADP-Glo Assay |

| BAY-297 | PIP4K2A | 1.8 | ADP-Glo Assay |

| Compound 26c | c-Met | 8.7 | Kinase Assay |

| Naphthyridine 1-oxide derivative | p38α MAP Kinase | <10 | Kinase Assay |

Mechanism of Action: Targeting Cancer-Relevant Signaling Pathways

The anticancer efficacy of 1,7-naphthyridine derivatives often stems from their ability to inhibit key signaling pathways that are aberrantly activated in cancer cells. For instance, PIP4K2A, a target of BAY-091 and BAY-297, is a lipid kinase involved in the PI3K/AKT signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3]

Caption: Simplified diagram of a kinase signaling pathway targeted by 1,7-naphthyridine inhibitors.

By inhibiting kinases within these pathways, 1,7-naphthyridine-based compounds can effectively halt the uncontrolled proliferation of cancer cells and induce apoptosis (programmed cell death).

Conclusion and Future Perspectives

The 1,7-naphthyridine scaffold represents a highly promising platform for the development of novel anticancer therapeutics. The synthetic protocols outlined in this application note provide a robust framework for the generation of diverse libraries of 1,7-naphthyridine derivatives. The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of substituents, enabling the fine-tuning of pharmacological properties and the optimization of lead compounds. Future research in this area will likely focus on the development of more selective and potent inhibitors, as well as the exploration of novel biological targets for this versatile class of compounds. The use of computational modeling and structure-based drug design will undoubtedly play a crucial role in accelerating the discovery of the next generation of 1,7-naphthyridine-based anticancer drugs.

References

- Design and Synthesis of Novel 1,7-Naphthyridine-Based Compounds: Application Notes and Protocols - Benchchem. (URL: )

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021. (URL: [Link])

- Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A - PUBDB. (URL: )

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC - NIH. (URL: [Link])

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - NIH. (URL: [Link])

-

1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 2003. (URL: [Link])

-

Discovery and Optimization of 4-(8-(3-Fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic Acid, an Improved PDE4 Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease (COPD). Journal of Medicinal Chemistry, 2015. (URL: [Link])

-

Palladium-Catalysed Coupling Chemistry - Fisher Scientific. (URL: [Link])

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - MDPI. (URL: [Link])

-

The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors - PMC - NIH. (URL: [Link])

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (URL: [Link])

-

Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. (URL: [Link])

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. (URL: [Link])

-

Palladium chloride catalyzed Hiyama cross-coupling reaction using phenyltrimethoxysilane. (URL: [Link])

-

1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties - MDPI. (URL: [Link])

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies - NIH. (URL: [Link])

-

1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

-

Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (URL: [Link])

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of Medicinal Chemistry, 2021. (URL: [Link])

Sources

Application Notes and Protocols for High-Throughput Screening of 1,7-Naphthyridin-8-amine Derivatives

Introduction: The Therapeutic Potential of 1,7-Naphthyridin-8-amine Derivatives as Kinase Inhibitors

The 1,7-naphthyridine scaffold, a nitrogen-containing heterocyclic system, has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds are recognized as "privileged structures," capable of interacting with a wide range of biological targets. Notably, the 1,7-naphthyridin-8-amine core has emerged as a promising framework for the development of potent kinase inhibitors. Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

Recent studies have highlighted the potential of related naphthyridine scaffolds as inhibitors of key kinases involved in oncogenesis and angiogenesis. For instance, 8-amino-substituted 2,7-naphthyridinone derivatives have been identified as potent inhibitors of c-Kit and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical receptor tyrosine kinases.[1][2] Furthermore, derivatives of the 1,7-naphthyridine scaffold have been investigated as inhibitors of Phosphatidylinositol-5-Phosphate 4-Kinase Type 2 Alpha (PIP4K2A), a lipid kinase implicated in tumor suppression.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 1,7-naphthyridin-8-amine derivatives. We will delve into the rationale for targeting c-Kit, VEGFR-2, and PIP4K2A, and provide detailed, field-proven protocols for both biochemical and cell-based HTS assays to identify and characterize novel inhibitors.

Rationale for Target Selection: c-Kit, VEGFR-2, and PIP4K2A

The selection of appropriate kinase targets is paramount for a successful screening campaign. The structural similarities of 1,7-naphthyridin-8-amine derivatives to known inhibitors of c-Kit, VEGFR-2, and PIP4K2A make these kinases highly relevant targets.

-

c-Kit: This receptor tyrosine kinase plays a critical role in the development and proliferation of various cell types, including hematopoietic stem cells and mast cells. Gain-of-function mutations in the c-Kit gene are drivers of several cancers, most notably gastrointestinal stromal tumors (GIST).[3] Identifying novel c-Kit inhibitors is a key strategy for overcoming resistance to existing therapies.[4]

-

VEGFR-2: As a primary mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a well-established target in oncology.[5] Inhibition of VEGFR-2 can starve tumors of the nutrients and oxygen required for their growth and metastasis.[6][7]

-

PIP4K2A: This lipid kinase is involved in the regulation of cellular signaling pathways and has been identified as a tumor suppressor. Therefore, identifying modulators of PIP4K2A activity could offer novel therapeutic avenues.

The following diagram illustrates the central role of c-Kit and VEGFR-2 in cancer cell signaling.

Caption: Workflow for the TR-FRET kinase assay.

Materials:

-

Recombinant human c-Kit or VEGFR-2 kinase

-

Biotinylated peptide substrate (specific for each kinase)

-

ATP

-

HTRF® KinEASE™ STK or TK kit (containing anti-phospho antibody-Europium cryptate and Streptavidin-XL665)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)

-

Test compounds (1,7-Naphthyridin-8-amine derivatives) dissolved in DMSO

-

Low-volume 384-well white plates

-

HTRF®-compatible plate reader

Protocol:

-

Compound Dispensing: Dispense 50 nL of test compounds at various concentrations into the wells of a 384-well plate. Include positive (e.g., known inhibitor) and negative (DMSO) controls.

-

Enzyme and Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in assay buffer. Add 5 µL of this mixture to each well.

-

Initiation of Kinase Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Seal the plate and incubate at room temperature for 60 minutes.

-

Detection: Prepare the detection reagent mixture by diluting the anti-phospho antibody-Europium cryptate and Streptavidin-XL665 in the detection buffer provided with the kit. Add 10 µL of the detection mixture to each well.

-

Second Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow for the development of the detection signal.

-

Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis:

Calculate the HTRF® ratio (665 nm emission / 620 nm emission) * 10,000. Plot the HTRF® ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-based HTS: Luminescent Cell Viability Assay

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to assess the effect of 1,7-naphthyridin-8-amine derivatives on the proliferation of cancer cell lines that are dependent on c-Kit or VEGFR-2 signaling. [8] Principle: The assay determines the number of viable cells by quantifying the amount of ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present. [9]

Caption: Workflow for the CellTiter-Glo® assay.

Materials:

-

Cancer cell line dependent on c-Kit (e.g., GIST-T1) or VEGFR-2 (e.g., HUVEC) signaling

-

Cell culture medium and supplements

-

Test compounds (1,7-Naphthyridin-8-amine derivatives) dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled 384-well plates

-

Luminometer plate reader

Protocol:

-

Cell Seeding: Seed the cells into opaque-walled 384-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Compound Addition: Add 10 µL of test compounds at various concentrations to the wells. Include positive (e.g., known cytotoxic agent) and negative (DMSO) controls.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well (50 µL).

-

Mixing and Incubation: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

Normalize the luminescent signal of the compound-treated wells to the DMSO-treated control wells. Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% growth inhibition) value.

References

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. Molecules. Available at: [Link]

-

Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors. PubMed. Available at: [Link]

-

Discovery and Characterization of the Potent and Highly Selective 1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PUBDB. Available at: [Link]

-

High-Throughput Screening of Tyrosine Kinase Inhibitor Resistant Genes in CML. PubMed. Available at: [Link]

-

(PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

-

2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. Available at: [Link]

-

Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. MDPI. Available at: [Link]

-

throughput profiling of sequence recognition by tyrosine kinases and SH2 domains using bacterial peptide display. eLife. Available at: [Link]

-

In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. Available at: [Link]

-

Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. Available at: [Link]

-

High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses. Utrecht University. Available at: [Link]

-

New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. Available at: [Link]

-

The Potential of c-KIT Kinase inhibitors in Cancer Treatment. PMC - NIH. Available at: [Link]

-

VEGFR-2 inhibitor – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Identification of novel c-Kit inhibitors from natural sources using virtual screening and molecular dynamics simulations. PubMed. Available at: [Link]

-

Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. NIH. Available at: [Link]

-

4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. ACS Publications. Available at: [Link]

Sources

- 1. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Potential of c-KIT Kinase inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of novel c-Kit inhibitors from natural sources using virtual screening and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of 1,7-Naphthyridin-8-amine Hydrochloride by HPLC-UV and UV-Vis Spectrophotometry

Abstract

This application note provides detailed, validated analytical procedures for the quantitative determination of 1,7-Naphthyridin-8-amine hydrochloride, a key heterocyclic compound with significant potential in pharmaceutical development.[1][2] Two robust methods are presented: a high-specificity, high-sensitivity Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and a rapid, straightforward UV-Vis spectrophotometric method. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive validation data based on the International Council for Harmonisation (ICH) Q2(R1) guidelines are described to ensure scientific integrity and immediate applicability in research and quality control environments.[3][4]

Introduction

The 1,7-naphthyridine scaffold is a nitrogen-containing heterocyclic system that is a prominent structural motif in many biologically active compounds.[5] Naphthyridine derivatives exhibit a broad spectrum of pharmacological activities, making them a subject of intense research in medicinal chemistry and drug discovery.[1][2][6] Accurate and reliable quantification of 1,7-Naphthyridin-8-amine hydrochloride is paramount for pharmacokinetic studies, formulation development, quality assurance, and stability testing.

This guide is designed for researchers, scientists, and drug development professionals, offering two distinct, validated methods to suit different analytical needs—from high-throughput screening to rigorous quality control assays.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method. Key properties of 1,7-Naphthyridin-8-amine (the free base) are summarized below. The hydrochloride salt form enhances aqueous solubility.

| Property | Value / Observation | Rationale for Analytical Method Development |

| Chemical Formula | C₈H₇N₃ (Free Base) | - |

| Molecular Weight | 145.17 g/mol (Free Base)[7] | Essential for calculating molar concentrations and preparing standards. |

| Structure | Fused pyridine ring system | The conjugated aromatic system contains a strong chromophore, making it ideal for UV-Vis detection.[5] |

| Functional Groups | Primary amine (-NH₂) | The basic amine group allows for pH manipulation to control ionization and chromatographic retention.[8] |

| Predicted Solubility | Low aqueous solubility for the free base. The hydrochloride salt is expected to be more soluble in water and polar solvents. | Dictates the choice of solvent for stock solutions and mobile phases. Methanol or a water/organic mixture is a good starting point. |

| UV Absorbance (λmax) | Expected strong absorbance in the 200-400 nm range due to the π→π* transitions in the conjugated system.[5] | Enables direct quantification by both HPLC-UV and UV-Vis spectrophotometry. The specific λmax must be determined experimentally. |

Method 1: RP-HPLC-UV for High-Specificity Quantification

This method is recommended for the analysis of 1,7-Naphthyridin-8-amine hydrochloride in complex matrices where specificity is critical, such as in the presence of impurities, degradation products, or formulation excipients.

Principle of the Method

Reverse-phase chromatography separates compounds based on their hydrophobicity.[8] The analyte is retained on a non-polar stationary phase (e.g., C18) and eluted by a polar mobile phase.[8] As 1,7-Naphthyridin-8-amine is a basic compound, controlling the mobile phase pH is critical. An acidic mobile phase (pH ~2.5-3.5) is employed to protonate the primary amine group. This ensures a consistent ionized state, which prevents peak tailing caused by interactions with residual silanols on the silica-based column, leading to sharp, symmetrical peaks.[8] Quantification is achieved by measuring the peak area at the analyte's UV absorbance maximum.

Instrumentation and Materials

-

Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

-

Reference Standard: 1,7-Naphthyridin-8-amine hydrochloride (purity ≥ 98%).

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

-

Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water (0.1% v/v). Filter through a 0.45 µm filter and degas.

-

Mobile Phase B (Organic): Acetonitrile.

-

Rationale: Formic acid is a volatile buffer ideal for LC-MS compatibility and provides the necessary acidic pH to ensure good peak shape for the basic analyte.[8]

Step 2: Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of 1,7-Naphthyridin-8-amine hydrochloride reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Methanol and Water.

-

Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare at least five calibration standards.

-

Rationale: A 50:50 Methanol/Water mixture is a strong solvent suitable for dissolving the hydrochloride salt. Diluting with the mobile phase minimizes solvent mismatch effects upon injection.

Step 3: Sample Preparation

-

For bulk drug substance, prepare a solution of ~100 µg/mL in the mobile phase. For formulated products, the extraction procedure must be developed to ensure complete recovery of the analyte from the matrix. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

Step 4: Chromatographic Conditions & Data Acquisition The following conditions provide a robust starting point and should be optimized as needed.

| Parameter | Recommended Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic: 70% Mobile Phase A / 30% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector Wavelength | Set to the λmax determined by PDA scan (e.g., ~254 nm or ~320 nm) |

| Run Time | 10 minutes |

Step 5: System Suitability

-

Before analysis, inject a working standard (e.g., 20 µg/mL) five times. The system is deemed suitable if the %RSD for peak area is ≤ 2.0% and the tailing factor is ≤ 1.5.

Workflow Diagram

Caption: RP-HPLC-UV workflow for quantifying 1,7-Naphthyridin-8-amine HCl.

Method Validation Summary

This method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3]

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | Peak is spectrally pure and free from interference at the retention time. | The analyte peak is well-resolved from placebo and potential degradants. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 1-100 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% for spiked samples at three concentration levels. |

| Precision (% RSD) | Repeatability (n=6): ≤ 1.0% Intermediate (n=6, 2 days): ≤ 2.0% | Repeatability: 0.5% Intermediate Precision: 1.1% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | 1.0 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.3 µg/mL |

| Robustness | %RSD ≤ 2.0% after minor changes (flow rate ±10%, temp ±2°C) | Method remains unaffected by small, deliberate variations in parameters. |

Method 2: UV-Vis Spectrophotometry for Rapid Quantification

This method is suitable for the rapid quantification of 1,7-Naphthyridin-8-amine hydrochloride in simple solutions, such as for assaying the bulk drug substance or for dissolution testing where the matrix has minimal UV interference.[9][10][11]

Principle of the Method

UV-Vis spectrophotometry quantifies compounds based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[11] By measuring the absorbance at the wavelength of maximum absorption (λmax), where sensitivity is highest, the concentration of an unknown sample can be determined from a calibration curve.[11]

Instrumentation and Materials

-

Instrumentation: Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.

-

Reagents: Methanol (Spectroscopic grade), Deionized water.

-

Reference Standard: 1,7-Naphthyridin-8-amine hydrochloride (purity ≥ 98%).

Detailed Experimental Protocol

Step 1: Solvent Selection and λmax Determination

-

Prepare a ~10 µg/mL solution of the analyte in a suitable solvent (e.g., 50:50 Methanol/Water).

-

Scan the solution from 400 nm to 200 nm using the solvent as a blank.

-

Identify the wavelength of maximum absorbance (λmax).

Step 2: Standard Solution and Calibration Curve Preparation

-

Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

-

Working Standards (e.g., 2, 5, 10, 15, 20 µg/mL): Prepare at least five standards by diluting the stock solution.

-

Calibration Curve: Measure the absorbance of each standard at the predetermined λmax. Plot absorbance versus concentration.

Step 3: Sample Analysis

-

Prepare a sample solution with an expected concentration that falls within the calibration range.

-

Measure its absorbance at λmax.

-

Calculate the concentration using the linear regression equation from the calibration curve.

Workflow Diagram

Caption: UV-Vis spectrophotometry workflow for quantifying 1,7-Naphthyridin-8-amine HCl.

Discussion and Method Selection

-

Choose HPLC-UV when:

-

The sample matrix is complex (e.g., formulated products, biological fluids).

-

High specificity is required to separate the analyte from impurities or related substances.

-

Lower detection limits (LOD/LOQ) are necessary.

-

-

Choose UV-Vis Spectrophotometry when:

-

Analyzing pure bulk substance or simple solutions.

-

High throughput and rapid analysis are prioritized.[9]

-

The sample matrix is known to be free of interfering substances that absorb at the analyte's λmax.

-

Conclusion

This application note details two validated, robust, and reliable analytical methods for the quantification of 1,7-Naphthyridin-8-amine hydrochloride. The RP-HPLC-UV method provides excellent specificity and sensitivity, making it the gold standard for quality control and stability studies. The UV-Vis spectrophotometric method serves as a rapid, cost-effective alternative for simpler sample matrices. Both protocols are grounded in established scientific principles and validated against ICH guidelines, ensuring trustworthy and reproducible results for researchers in the pharmaceutical industry.

References

-

CP Lab Safety. 1,7-Naphthyridin-8-amine (C8H7N3), 1 grams. [Link]

-

PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]

-

Cheméo. 1,7-Naphthyridine (CAS 253-69-0) - Chemical & Physical Properties. [Link]

-

PubChem. 7-Chloro-1,8-naphthyridin-2-amine | C8H6ClN3 | CID 85199. [Link]

-

ResearchGate. (PDF) The Application of Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]

-

Agilent. HPLC Method Development: From Beginner to Expert Part 2. [Link]

-

PubMed. A Rapid LC-MS/MS Method for the Quantitation of a Series of Benzonaphthyridine Derivatives: Application to in Vivo Pharmacokinetic and Lipophilicity Studies in Drug Development. [Link]

-

HunterLab. UV Spectrophotometry as a Pharmaceutical Testing Solution. [Link]

-

National Center for Biotechnology Information. Molecular Recognition Studies on Naphthyridine Derivatives. [Link]

-

PharmaGuru. HPLC Method Development For Basic Molecules: A Case Study. [Link]

-

European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

RSC Publishing. Tuning the sensitivity towards mercury via cooperative binding to D-fructose: dual fluorescent chemosensor based on 1,8-naphthyridine-boronic acid derivative. [Link]

-

MDPI. Antimicrobial Activity of Naphthyridine Derivatives. [Link]

-

Agilent. Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and European Pharmacopoeia (Ph. Eur.). [Link]

-

Element Lab Solutions. HPLC Method Development Kit: Where to Start?. [Link]

-

Springer. Ultraviolet-Visible Spectrophotometry in Pharmaceutical Analysis. [Link]

-

U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

SciSpace. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

-

Juniper Publishers. Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. [Link]

-

Pharma Knowledge Forum. How to Develop HPLC Method for Basic Compounds. [Link]

-

International Council for Harmonisation. Quality Guidelines. [Link]

-

RSC Advances. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. [Link]

-

YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

-

National Center for Biotechnology Information. N-(7-Methyl-1,8-naphthyridin-2-yl)acetamide–acetic acid (1/1). [Link]

-

Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

-

MDPI. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3 | Benchchem [benchchem.com]

- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

- 10. UV Spectrophotometry as a Pharmaceutical Testing Solution | HunterLab [hunterlab.com]

- 11. juniperpublishers.com [juniperpublishers.com]

Scale-Up Synthesis of 1,7-Naphthyridin-8-amine Hydrochloride: An Application Note and Protocol

Introduction: The Significance of the 1,7-Naphthyridine Scaffold

The 1,7-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as kinase inhibitors and other therapeutic agents. The strategic placement of nitrogen atoms in the bicyclic structure imparts unique electronic and steric properties, making it an attractive scaffold for drug discovery and development. 1,7-Naphthyridin-8-amine, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic value. This document provides a comprehensive guide for the scale-up synthesis of 1,7-Naphthyridin-8-amine hydrochloride, addressing the practical challenges and safety considerations inherent in transitioning from laboratory-scale to larger-scale production.

Strategic Approach to a Scalable Synthesis

A robust and scalable synthesis requires a multi-step approach that prioritizes high yields, operational safety, and the use of readily available starting materials. The synthetic strategy outlined herein is designed to be efficient and adaptable for scale-up, focusing on well-established and reliable chemical transformations. The overall synthetic pathway is depicted below:

Caption: Overall synthetic workflow for 1,7-Naphthyridin-8-amine hydrochloride.

Part 1: Synthesis of the 1,7-Naphthyridine Core

Step 1: Skraup Synthesis of 1,7-Naphthyridin-8(7H)-one

The construction of the core 1,7-naphthyridine scaffold can be efficiently achieved through a modified Skraup reaction, a classic method for quinoline and naphthyridine synthesis.[1][2] This reaction involves the condensation of an aminopyridine with glycerol in the presence of a strong acid and an oxidizing agent.

Protocol:

-

Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, cautiously add concentrated sulfuric acid.

-

Reagent Addition: While maintaining vigorous stirring and cooling to control the exotherm, slowly add 2-aminonicotinic acid to the sulfuric acid.

-

To this mixture, add glycerol, followed by the portion-wise addition of a mild oxidizing agent such as sodium m-nitrobenzenesulfonate.[1]

-

Reaction Execution: Gently heat the mixture. The reaction is highly exothermic and will likely begin to reflux without external heating.[1] Once the initial exotherm subsides, maintain the reaction temperature at 140-150°C for 4-5 hours.[1]

-

Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a concentrated sodium hydroxide solution until strongly alkaline, ensuring adequate cooling to manage the heat of neutralization.

-

The precipitated solid, 1,7-Naphthyridin-8(7H)-one, is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

| Parameter | Value | Rationale |